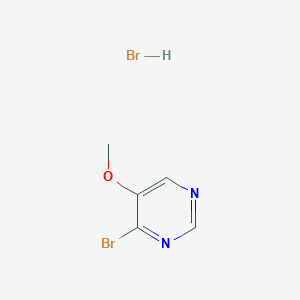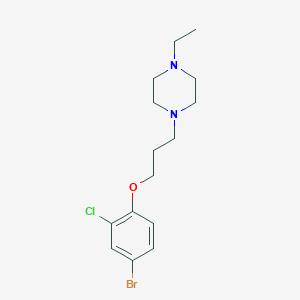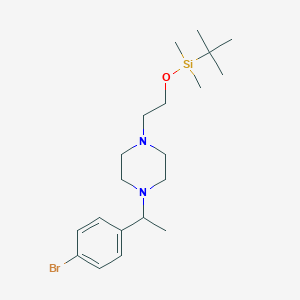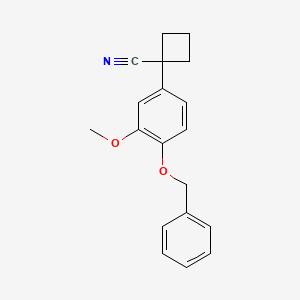
1-(4-(ベンジルオキシ)-3-メトキシフェニル)-シクロブタンカルボニトリル
概要
説明
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a benzyloxy and methoxy substituted phenyl group, along with a nitrile group
科学的研究の応用
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Mode of Action
It is proposed that it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
For instance, compounds with benzyloxy and methoxyphenyl groups have been implicated in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of the cyclobutanecarbonitrile group may influence its bioavailability and metabolic stability .
Result of Action
Based on its chemical structure, it may influence cellular processes such as signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
準備方法
The synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-methoxybenzaldehyde and cyclobutanecarbonitrile.
Synthetic Routes: The key steps include the formation of the cyclobutane ring and the introduction of the nitrile group. This can be achieved through cycloaddition reactions and subsequent functional group transformations.
Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production: For large-scale production, optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products: The major products depend on the specific reaction conditions but can include amines, carboxylic acids, and substituted aromatic compounds.
類似化合物との比較
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-methoxyphenyl)-cyclobutanecarbonitrile and 1-(4-benzyloxyphenyl)-cyclobutanecarbonitrile share structural similarities.
特性
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-12-16(19(14-20)10-5-11-19)8-9-17(18)22-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPQAGFOEXLJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCC2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)
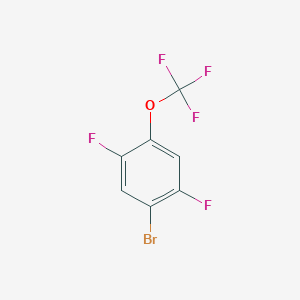
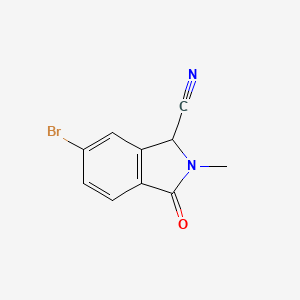
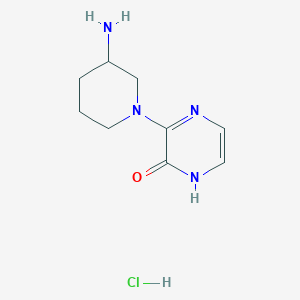

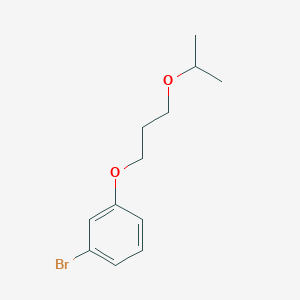
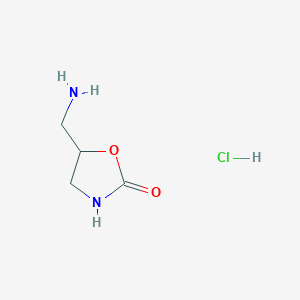
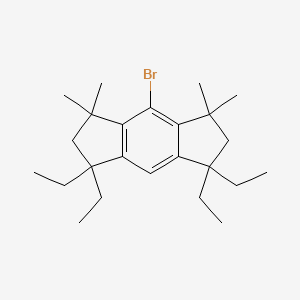

![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)
